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Get Quote

Executive Summary & Nomenclature Clarification
In pharmaceutical research and synthetic chemistry, precision in chemical identifiers is

paramount to avoid catastrophic experimental failures. It is critical to address a common

database discrepancy immediately: the compound 4-Hydroxy-3-nitropyridine is universally

registered under CAS No. 5435-54-1[1]. The CAS No. 1124-30-7, which is sometimes

erroneously cross-referenced in uncurated databases, actually corresponds to Cesium 4-

nitrophenolate (cesium p-nitrophenoxide)[2].

This technical whitepaper exclusively details the physical characteristics, structural behavior,

and self-validating analytical protocols for 4-Hydroxy-3-nitropyridine (CAS 5435-54-1), a

highly reactive heterocyclic building block used extensively in the synthesis of advanced active

pharmaceutical ingredients (APIs) and agrochemicals[3].
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4-Hydroxy-3-nitropyridine (synonyms: 3-nitro-4-pyridinol; 3-nitro-1H-pyridin-4-one) is a

substituted heteroaromatic compound[1]. The presence of both a strongly electron-withdrawing

nitro group at the 3-position and an electron-donating hydroxyl group at the 4-position creates a

highly polarized push-pull electronic system across the pyridine ring[3].

Quantitative Data Summary
The following table summarizes the core thermodynamic and physical properties of the

compound, which dictate its handling and synthetic utility.

Table 1: Key Physicochemical Properties of 4-Hydroxy-3-nitropyridine

Property Value Reference / Notes

CAS Number 5435-54-1

Confirmed identifier[1]. (Note:

1124-30-7 is Cesium 4-

nitrophenolate[2])

Molecular Formula C5H4N2O3 [3]

Molecular Weight 140.10 g/mol

Appearance
White to light yellow crystalline

solid

Distinctive visual

characteristic[3]

Melting Point 285 °C (with decomposition) Literature value

Boiling Point 382.1 ± 22.0 °C Predicted value[3]

Density 1.507 ± 0.06 g/cm³ Predicted value[3]

pKa 0.13 ± 0.14
Highly acidic proton due to

nitro group proximity[1]

Tautomerism and Reactivity
A defining physical characteristic of 4-hydroxy-3-nitropyridine is its tautomeric equilibrium. In

polar solvents or the solid state, it predominantly exists as its tautomer, 3-nitro-4-pyridone. This

dynamic state dictates its reactivity, allowing it to undergo O-directed electrophilic attacks (e.g.,
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chlorination with PCl5/POCl3 to form 4-chloro-3-nitropyridine) or N-directed reactions

depending on the basicity and dielectric constant of the solvent environment[3].
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Caption: Tautomeric equilibrium of 4-Hydroxy-3-nitropyridine and its divergent reactivity

pathways.

Advanced Analytical Characterization Protocols
To ensure high-fidelity, self-validating experimental systems, researchers must not rely solely

on basic apparatuses, especially for compounds that decompose upon melting. The following

protocols explain the causality behind the analytical choices required to validate this specific

compound.

Protocol A: Thermodynamic Profiling via Differential
Scanning Calorimetry (DSC)
Causality: Standard capillary melting point determination is subjective and kinetically

dependent for compounds that undergo thermal degradation (indicated by the 285 °C dec.

value). DSC provides a precise thermodynamic measurement of the endothermic melting

transition immediately followed by the exothermic decomposition, ensuring accurate lot-to-lot

consistency.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh 2.0–3.0 mg of 4-hydroxy-3-nitropyridine into an

aluminum DSC pan. Crimp the lid loosely (or use a pinhole lid) to allow evolved gases from

decomposition to escape, preventing pan rupture and baseline artifacts.
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Purge Gas: Equilibrate the DSC cell with dry Nitrogen at a flow rate of 50 mL/min to prevent

oxidative degradation prior to the true melting point.

Heating Ramp: Initiate a heating ramp from 25 °C to 320 °C at a controlled rate of 10 °C/min.

Data Interpretation: Identify the sharp endothermic peak corresponding to the melting point

(onset ~284-285 °C). The immediate subsequent erratic baseline shifts or sharp exotherms

validate the thermal decomposition phase.

Protocol B: Structural Validation via 1H Nuclear
Magnetic Resonance (NMR)
Causality: The highly deshielded environment of the pyridine ring, exacerbated by the nitro

group, requires a polar, aprotic solvent that disrupts intermolecular hydrogen bonding without

exchanging the tautomeric protons too rapidly. DMSO-d6 is the optimal solvent choice for this

system[1].

Step-by-Step Methodology:

Dissolution: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide

(DMSO-d6). Ensure complete dissolution; mild sonication for 30 seconds may be required

due to the rigid crystalline lattice.

Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the 1H spectrum at

400 MHz with a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2

seconds.

Signal Assignment & Validation:

δ 8.88 (s, 1H): Validates the highly deshielded proton at the C2 position, flanked by the

ring nitrogen and the nitro group[1].

δ 7.85 (d, J = 6 Hz, 1H): Validates the proton at the C6 position[1].

δ 6.58 (d, J = 6 Hz, 1H): Validates the proton at the C5 position, which is shielded relative

to the others due to the electron-donating resonance from the adjacent hydroxyl/pyridone

oxygen[1].
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Handling, Storage, and Safety Parameters
As a nitroaromatic compound, 4-hydroxy-3-nitropyridine presents specific handling

requirements that must be strictly adhered to:

Storage: The compound must be stored in a tightly sealed container under an inert

atmosphere (Nitrogen or Argon) at room temperature[1]. It is classified as a combustible

solid (WGK 3) and must be kept away from strong oxidizing and reducing agents.

Toxicity & PPE: It is a known irritant with hazard statements H302 (Harmful if swallowed),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation)[1]. Personnel must use N95-equivalent dust masks, nitrile gloves, and

chemical splash goggles during handling to prevent inhalation of the crystalline dust.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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